molecular formula C14H29N3O B14433881 N-[(E)-hydrazinylidenemethyl]tridecanamide

N-[(E)-hydrazinylidenemethyl]tridecanamide

Cat. No.: B14433881
M. Wt: 255.40 g/mol
InChI Key: KFEMDBNIPSJOJC-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]tridecanamide is a chemical compound that belongs to the class of aliphatic amides It is characterized by the presence of a hydrazinylidenemethyl group attached to a tridecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]tridecanamide typically involves the reaction of tridecanamide with hydrazine derivatives under specific conditions. One common method is the condensation reaction between tridecanamide and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]tridecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The hydrazinylidenemethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]tridecanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]tridecanamide involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tridecanamide: A simpler amide with a similar backbone but lacking the hydrazinylidenemethyl group.

    N,N-Dimethyltridecanamide: A tertiary amide with two methyl groups attached to the nitrogen atom.

    N-Methyltridecanamide: A secondary amide with one methyl group attached to the nitrogen atom.

Uniqueness

N-[(E)-hydrazinylidenemethyl]tridecanamide is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C14H29N3O

Molecular Weight

255.40 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]tridecanamide

InChI

InChI=1S/C14H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14(18)16-13-17-15/h13H,2-12,15H2,1H3,(H,16,17,18)

InChI Key

KFEMDBNIPSJOJC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N/C=N/N

Canonical SMILES

CCCCCCCCCCCCC(=O)NC=NN

Origin of Product

United States

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